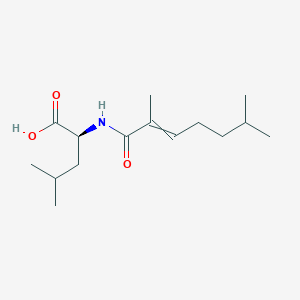
N-(2,6-Dimethylhept-2-enoyl)-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-二甲基庚-2-烯酰基)-L-亮氨酸是一种属于氨基酸衍生物类的有机化合物。该化合物以亮氨酸部分连接到二甲基庚烯酰基为特征。
准备方法
合成路线和反应条件
N-(2,6-二甲基庚-2-烯酰基)-L-亮氨酸的合成通常涉及在碱性条件下使L-亮氨酸与2,6-二甲基庚-2-烯酰氯反应。该反应通常在二氯甲烷或四氢呋喃等有机溶剂中进行,并使用三乙胺或吡啶等碱来中和反应过程中形成的盐酸。然后将反应混合物在室温或略微升高的温度下搅拌,直到反应完成。
工业生产方法
在工业环境中,N-(2,6-二甲基庚-2-烯酰基)-L-亮氨酸的生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,还采用重结晶或色谱等纯化技术以获得高纯度的化合物。
化学反应分析
反应类型
N-(2,6-二甲基庚-2-烯酰基)-L-亮氨酸可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,导致形成羧酸或酮。
还原: 可以使用氢化铝锂或硼氢化钠等还原剂进行还原反应,导致形成醇或胺。
取代: 该化合物可以参与亲核取代反应,其中胺或硫醇等亲核试剂取代二甲基庚烯酰基。
常用试剂和条件
氧化: 水性介质中的高锰酸钾或有机溶剂中的过氧化氢。
还原: 无水乙醚中的氢化铝锂或甲醇中的硼氢化钠。
取代: 在氢氧化钠或碳酸钾等碱存在下,胺或硫醇。
形成的主要产物
氧化: 羧酸或酮。
还原: 醇或胺。
取代: 具有不同官能团的氨基酸衍生物。
科学研究应用
N-(2,6-二甲基庚-2-烯酰基)-L-亮氨酸在科学研究的各个领域都有应用:
化学: 它用作合成更复杂有机分子的构建块。
生物学: 该化合物因其在代谢途径和酶相互作用中的潜在作用而受到研究。
医学: 正在进行的研究探索其潜在的治疗应用,包括用作药物前体或在药物递送系统中的应用。
工业: 它用于生产特种化学品,以及作为合成药物的中间体。
作用机制
N-(2,6-二甲基庚-2-烯酰基)-L-亮氨酸发挥其作用的机制涉及它与特定分子靶点和途径的相互作用。该化合物可以结合酶或受体,调节其活性并影响生化过程。确切的分子靶点和途径取决于其使用的特定应用和环境。
相似化合物的比较
类似化合物
- N-(2,6-二甲基庚-2-烯酰基)-L-缬氨酸
- N-(2,6-二甲基庚-2-烯酰基)-L-异亮氨酸
- N-(2,6-二甲基庚-2-烯酰基)-L-苯丙氨酸
独特性
N-(2,6-二甲基庚-2-烯酰基)-L-亮氨酸因其二甲基庚烯酰基和亮氨酸部分的特定组合而独一无二。这种独特的结构赋予其独特的化学和生物学特性,使其在特定的研究和工业应用中具有价值。
属性
CAS 编号 |
663923-54-4 |
|---|---|
分子式 |
C15H27NO3 |
分子量 |
269.38 g/mol |
IUPAC 名称 |
(2S)-2-(2,6-dimethylhept-2-enoylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C15H27NO3/c1-10(2)7-6-8-12(5)14(17)16-13(15(18)19)9-11(3)4/h8,10-11,13H,6-7,9H2,1-5H3,(H,16,17)(H,18,19)/t13-/m0/s1 |
InChI 键 |
CPYPNCAUCYDFEL-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)CCC=C(C)C(=O)N[C@@H](CC(C)C)C(=O)O |
规范 SMILES |
CC(C)CCC=C(C)C(=O)NC(CC(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















